1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethylphenyl)piperazine
Übersicht
Beschreibung
1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethylphenyl)piperazine (BDB) is a chemical compound that belongs to the class of phenylpiperazine derivatives. BDB is a psychoactive drug that has been studied for its potential therapeutic applications in the treatment of various mental health disorders.
Wirkmechanismus
1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethylphenyl)piperazine acts as a partial agonist at serotonin 5-HT1A and 5-HT2A receptors, as well as a dopamine D2 receptor antagonist. This compound's binding to these receptors leads to the modulation of neurotransmitter release and reuptake, resulting in changes in brain activity and behavior. This compound's mechanism of action is similar to that of other psychoactive drugs, such as LSD and psilocybin.
Biochemical and Physiological Effects
This compound has been shown to increase levels of serotonin and dopamine in the brain, leading to changes in mood, perception, and behavior. This compound has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension. This compound's effects on the body are similar to those of other psychoactive drugs, such as amphetamines and MDMA.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethylphenyl)piperazine has several advantages for use in lab experiments, including its relatively low toxicity and high potency. This compound is also easy to synthesize and purify, making it a cost-effective tool for studying the neurobiology of mental health disorders. However, this compound's psychoactive effects may limit its use in certain types of experiments, and its legal status may restrict its availability for use in research.
Zukünftige Richtungen
There are several future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethylphenyl)piperazine, including its potential use as a therapeutic agent for mental health disorders, its effects on brain function and behavior, and its interactions with other psychoactive drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential for use in clinical settings. Additionally, research on the long-term effects of this compound use is needed to fully assess its safety and efficacy.
Wissenschaftliche Forschungsanwendungen
1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethylphenyl)piperazine has been studied for its potential therapeutic applications in the treatment of mental health disorders, such as depression, anxiety, and post-traumatic stress disorder (PTSD). This compound has been shown to have antidepressant and anxiolytic effects in animal models, and its mechanism of action involves the modulation of serotonin and dopamine neurotransmitter systems in the brain. This compound has also been studied for its potential use as a tool for studying the neurobiology of mental health disorders.
Eigenschaften
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-(2,3-dimethylphenyl)piperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O/c1-15-5-4-6-19(16(15)2)23-11-9-22(10-12-23)14-17-7-8-20(24-3)18(21)13-17/h4-8,13H,9-12,14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHMOEHUJAFDHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.